Calophyllolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

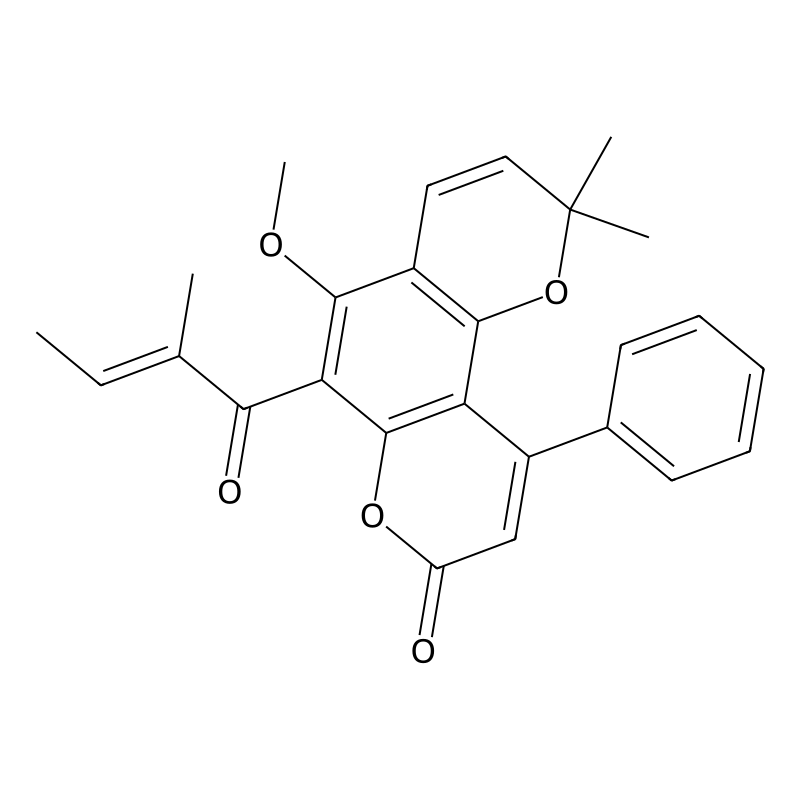

Calophyllolide is a highly lipophilic 4-phenylcoumarin (neoflavonoid) naturally derived from the seeds of Calophyllum inophyllum. Structurally characterized by a 2,2-dimethylpyran ring and a 2-methylbut-2-enoyl side chain, it is distinguished from simpler coumarins by its complex stereochemistry and higher molecular weight (416.5 g/mol). In industrial and research procurement, high-purity Calophyllolide is primarily sourced as a dual-action reference standard and active pharmaceutical ingredient (API) precursor for advanced dermatological formulations, tissue regeneration models, and non-steroidal anti-inflammatory drug (NSAID) benchmarking. Its established capacity to modulate macrophage polarization and inhibit pro-inflammatory cytokines makes it a critical material for reproducible in vitro and in vivo pharmacological assays [1].

Research Fit

Substituting pure Calophyllolide with generic simple coumarins (e.g., esculetin) or structurally related propyl-coumarins (e.g., Calanolide A) compromises assay validity, as the specific 4-phenyl group and tigloyl-like side chain are strictly required for its unique macrophage-skewing (M2) and anti-fibrotic binding affinities[1]. Furthermore, attempting to use crude Calophyllum inophyllum extracts (Tamanu oil) as a cost-saving substitute introduces severe reproducibility risks; the natural concentration of Calophyllolide fluctuates drastically (often peaking at merely ~4.35%) depending on harvest season and extraction methodology [2]. For quantitative pharmacological benchmarking and the development of thermodynamically stable microemulsions, procuring the isolated, high-purity compound is mandatory to prevent lipid-matrix interference and batch-to-batch biological variability.

Substitution Risk

Structural mismatch

Simple coumarins (e.g., warfarin) lack the 4-phenyl and pyran groups; bioactivity profiles may differ substantially.

Functional divergence

Calanolide A/B are HIV-1 RT inhibitors; calophyllolide targets inflammation and coagulation pathways. Substitution would fail to replicate relevant endpoints.

SAR-dependent activity

Ten synthetic partial-structure analogs did not inhibit plasma coagulation, indicating that the full natural product framework is required.

Accelerated Cutaneous Wound Closure and Fibrosis Reduction

In full-thickness murine incision models, topical application of Calophyllolide significantly accelerates wound closure and reduces collagenous scarring compared to standard clinical antiseptics. At Day 14 post-treatment, Calophyllolide achieved nearly complete wound closure, outperforming Povidone-Iodine, while simultaneously demonstrating completely reconstructed collagen deposition and smaller collagenous scars [1].

| Evidence Dimension | In vivo wound closure rate (Day 14 post-treatment) |

| Target Compound Data | ~97% closure (at 6 mg/animal dosing) |

| Comparator Or Baseline | ~93% closure (Povidone-Iodine at 100 mg/animal) |

| Quantified Difference | 4% absolute higher closure rate achieved with a 16.6x lower mass dose |

| Conditions | Murine surgical wound model, daily topical application |

Highlights the compound's superior efficacy-to-dose ratio for researchers developing advanced wound-healing topicals compared to traditional iodine-based standards.

Potent Suppression of Pro-Inflammatory Cytokines

Calophyllolide acts as a powerful immunomodulator during the inflammatory phase of tissue injury. It actively reduces myeloperoxidase (MPO) activity and drives M2 macrophage skewing. Quantitative assays demonstrate that Calophyllolide administration drastically suppresses key pro-inflammatory cytokines during the critical early healing window compared to untreated baseline models [1].

| Evidence Dimension | Suppression of IL-1β, IL-6, and TNF-α levels |

| Target Compound Data | Up to 90% suppression |

| Comparator Or Baseline | Untreated injury baseline (0% suppression) |

| Quantified Difference | 90% reduction in pro-inflammatory markers |

| Conditions | In vivo murine injury model, measured at days 5 and 7 post-injury |

Provides a quantitative benchmark for buyers utilizing the compound as a positive control in anti-inflammatory and macrophage polarization assays.

Targeted Antimicrobial Activity Against Skin Pathogens

Beyond its anti-inflammatory properties, Calophyllolide exhibits direct antibacterial efficacy, particularly against Gram-positive skin pathogens. In comparative susceptibility testing against Staphylococcus aureus, Calophyllolide demonstrated a stronger inhibitory profile than standard reference antibiotics like oxacillin, confirming its utility as a dual-action dermatological agent[1].

| Evidence Dimension | Minimum effective assay mass for bacterial inhibition against S. aureus |

| Target Compound Data | 16 μg |

| Comparator Or Baseline | 30 μg (Oxacillin standard) |

| Quantified Difference | Achieved effective inhibition at nearly half the mass of the oxacillin standard |

| Conditions | In vitro antibacterial susceptibility assay |

Justifies the procurement of Calophyllolide for dual-action (healing and antimicrobial) formulation research where standard antibiotics may underperform.

Microemulsion Formulation Stability and Droplet Sizing

The high lipophilicity of Calophyllolide makes it highly compatible with advanced lipid-based drug delivery systems. When utilized as the primary bioactive marker in lipid-based drug delivery systems, formulations optimized for Calophyllolide delivery can be engineered into highly uniform, thermodynamically stable microemulsions that resist phase separation during freeze-thaw cycling [1].

| Evidence Dimension | Microemulsion mean droplet size and thermodynamic stability |

| Target Compound Data | 34.37 ± 1.06 nm droplet size with high thermodynamic stability |

| Comparator Or Baseline | Unformulated crude oil extracts (prone to broader size distribution and phase instability) |

| Quantified Difference | Achieved precise ~34 nm nanoscale uniformity |

| Conditions | Tween 80/Span 80/isopropyl alcohol surfactant matrix, freeze-thaw stress testing |

Assures formulation scientists that the compound can be reliably integrated into nanoscale transdermal delivery systems without compromising physical stability.

Topical Wound Healing & Anti-Fibrotic Therapeutics

Driven by its proven ability to accelerate wound closure to 97% at Day 14 and reduce collagenous scarring, Calophyllolide is an optimal API candidate for advanced burn and surgical wound care formulations, outperforming standard Povidone-Iodine treatments [1].

Macrophage Modulation & Cytokine Assays

Because it reliably suppresses IL-1β, IL-6, and TNF-α by up to 90%, high-purity Calophyllolide serves as an excellent reference standard for in vitro and in vivo assays focused on M2 macrophage skewing and the resolution of chronic inflammation [1].

Dual-Action Antimicrobial Skin Care Development

Utilizing its superior inhibitory profile against S. aureus (effective at 16 μg vs. 30 μg for oxacillin), the compound is highly suited for developing targeted treatments for infected dermatoses where simultaneous infection control and tissue repair are required [2].

Nanoscale Transdermal Delivery Systems

Thanks to its specific lipophilic profile, Calophyllolide is ideal for integration into thermodynamically stable microemulsions (achieving ~34 nm droplet sizes), making it a premium choice for R&D in cosmeceutical and transdermal drug delivery [3].

Application Fit Matrix

References

- [1] Nguyen et al. (2017). Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn. PLOS One, 12(10), e0185674.

- [2] Yimdjo et al. (2004). Antimicrobial and Cytotoxic Agents from Calophyllum inophyllum. Planta Medica, 70(8), 734-738.

- [3] Lourith et al. (2021). Antioxidant in cosmeceutical products containing Calophyllum inophyllum oil. OCL, 28, 26.

XLogP3

Wikipedia

Use Classification

Explore Compound Types